molecular formula C12H12BrN3 B1379554 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile CAS No. 1437794-68-7

7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1379554
CAS RN: 1437794-68-7
M. Wt: 278.15 g/mol
InChI Key: PJNBAMLEOLGQCR-UHFFFAOYSA-N
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Description

“7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile” is a chemical compound with the CAS Number: 1437794-68-7 . It has a molecular weight of 278.15 . The IUPAC name for this compound is 7-bromo-1-butyl-1H-benzo[d]imidazole-5-carbonitrile .


Molecular Structure Analysis

The Inchi Code for “7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile” is 1S/C12H12BrN3/c1-2-3-4-16-8-15-11-6-9(7-14)5-10(13)12(11)16/h5-6,8H,2-4H2,1H3 . This code provides a specific textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile” include a molecular weight of 278.15 .

Scientific Research Applications

Organic Synthesis

7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile: is a versatile intermediate in organic synthesis. Its bromo and nitrile groups make it a suitable candidate for various substitution reactions, allowing for the synthesis of a wide range of benzodiazole derivatives. These derivatives can be further functionalized to create complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of new drugs. The imidazole ring present in the structure is a common motif in many pharmacologically active molecules. Researchers can modify this core structure to design compounds with potential therapeutic effects against various diseases .

Material Science

The benzodiazole core of 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile is also significant in material science. It can be incorporated into polymers or small molecules that exhibit unique optical or electronic properties, making them useful for creating advanced materials for electronics or photonics .

Catalysis

This compound can act as a ligand for metal catalysts. The nitrogen atoms in the imidazole ring can coordinate to transition metals, forming complexes that are useful in catalysis. Such catalysts can be applied in various chemical reactions, including those important for environmental sustainability .

Analytical Chemistry

In analytical chemistry, derivatives of 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile can be used as fluorescent probes or sensors. The imidazole ring system can interact with specific ions or molecules, leading to changes in fluorescence that can be measured and analyzed .

Agricultural Chemistry

The benzodiazole structure is known for its role in the development of agrochemicals. By modifying 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile , researchers can create new compounds that may act as pesticides or herbicides, contributing to the protection of crops and yield enhancement .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-1-butylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-2-3-4-16-8-15-11-6-9(7-14)5-10(13)12(11)16/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBAMLEOLGQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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